H-Glu(OcHex)-OH
Overview
Description
H-Glu(OcHex)-OH is a chemical compound that is a derivative of glutamic acid . It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of H-Glu(OcHex)-OH involves the use of protected amino acid building blocks for peptide synthesis . The “Otbu” group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, allowing for selective peptide chain formation . The allyl ester functionality can be subsequently cleaved under mild conditions to reveal the free carboxylic.Molecular Structure Analysis
The molecular formula of H-Glu(OcHex)-OH is C18H26ClNO4 . The molecular weight is 355.86 .Chemical Reactions Analysis
H-Glu(OcHex)-OH is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
H-Glu(OcHex)-OH is a solid substance . It is white to off-white in color . The solubility of H-Glu(OcHex)-OH in DMSO is 10 mg/mL .Scientific Research Applications
1. Chiral Recognition and Molecular Imprinting Research has demonstrated that molecularly imprinted materials using the tetrapeptide derivative H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2- can be used for chiral recognition. The chiral recognition ability of these materials is influenced by the polarity of the environment, with the best recognition observed in a 50 vol% aqueous ethanol solution (Y. Kondo & M. Yoshikawa, 2001).
2. Enhancing Solid Phase Peptide Synthesis H-Glu(OcHex) has been utilized in solid phase peptide synthesis. The cyclohexyl ester of Boc-Glu(OcHex) is stable to TFA, cleavable by HF, and minimizes aspartimide formation and α,β-rearrangement in aspartyl peptides under both acidic and basic conditions (J. Tam et al., 1980).
3. Enantioselective Electrodialysis and Optical Resolution Molecularly imprinted polymeric membranes containing the tetrapeptide derivative H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2- have been used in enantioselective electrodialysis. These membranes showed selective permeation and optical resolution capabilities for specific amino acids, demonstrating their potential in separating racemic mixtures of amino acids (M. Yoshikawa, J. Izumi, & T. Kitao, 1997).
4. Synthesis of Human Epidermal Growth Factor H-Glu(OcHex) is used in the synthesis of protected peptide derivatives for the classical solution synthesis of human epidermal growth factor (h-EGF). This highlights its role in the production of biologically significant peptides (S. Y. Shin et al., 1992).
Safety And Hazards
Future Directions
H-Glu(OcHex)-OH, as a derivative of glutamate, has potential applications in the field of neuroscience . Glutamate is the most abundant neurotransmitter in the mammalian CNS, the precursor for the inhibitory neurotransmitter γ-aminobutyric acid, and one metabolic step from the tricarboxylic acid cycle intermediate α-ketoglutarate . Future research may focus on the role of H-Glu(OcHex)-OH in these processes .
Relevant papers on H-Glu(OcHex)-OH can be found in the references .
properties
IUPAC Name |
(2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMWKYNCWQUOY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu(OcHex)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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